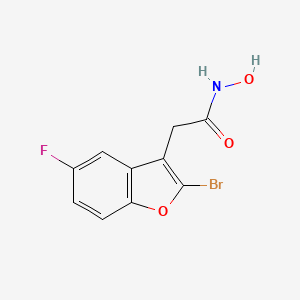
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide is a chemical compound with the molecular formula C10H7BrFNO2 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide typically involves the bromination and fluorination of benzofuran derivatives, followed by the introduction of the N-hydroxyacetamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide
- (2-Bromo-5-fluoro-1-benzofuran-3-yl)acetic acid
Uniqueness
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide is unique due to the presence of both bromine and fluorine atoms, as well as the N-hydroxyacetamide group
Propiedades
Fórmula molecular |
C10H7BrFNO3 |
|---|---|
Peso molecular |
288.07 g/mol |
Nombre IUPAC |
2-(2-bromo-5-fluoro-1-benzofuran-3-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H7BrFNO3/c11-10-7(4-9(14)13-15)6-3-5(12)1-2-8(6)16-10/h1-3,15H,4H2,(H,13,14) |
Clave InChI |
NPBPVDSIKZRDDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11775952.png)
![5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B11775953.png)
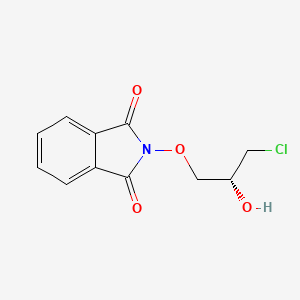
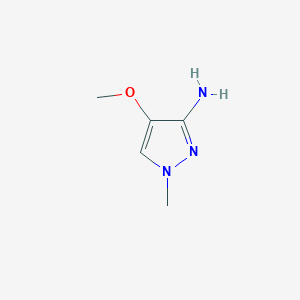
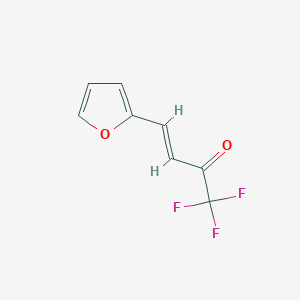
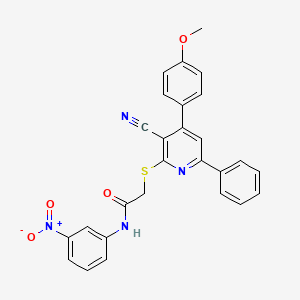
![(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11775986.png)
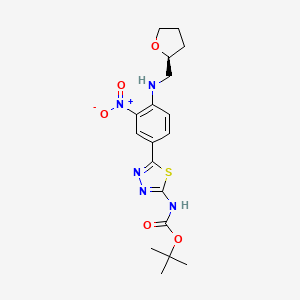
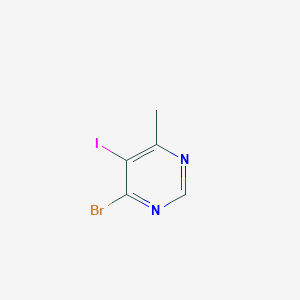
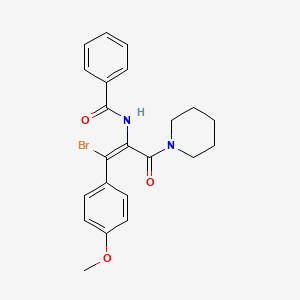


![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile](/img/structure/B11776012.png)
